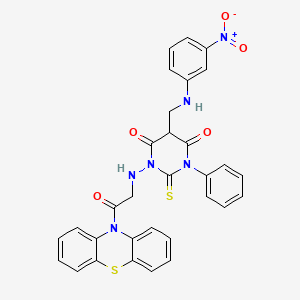
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a unique pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde derivatives with acetone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high efficiency in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Applications De Recherche Scientifique
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological responses. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenylpentane-1,5-dione: Lacks the methylidene group, resulting in different chemical properties and reactivity.
2-Methyl-1,3,5-triphenylpentane-1,5-dione: Similar structure but without the methylidene group, leading to variations in its chemical behavior.
Uniqueness
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione is unique due to the presence of both methyl and methylidene groups, which confer distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
131261-65-9 |
|---|---|
Formule moléculaire |
C25H22O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C25H22O2/c1-18(24(26)21-14-8-4-9-15-21)23(20-12-6-3-7-13-20)19(2)25(27)22-16-10-5-11-17-22/h3-17,19,23H,1H2,2H3 |
Clé InChI |
BCFFUTDQTAOCOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)C(=C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
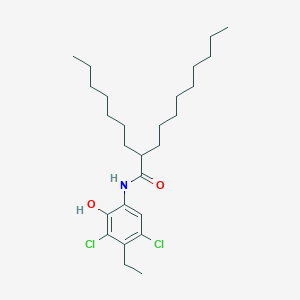

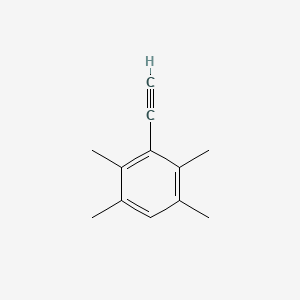

![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
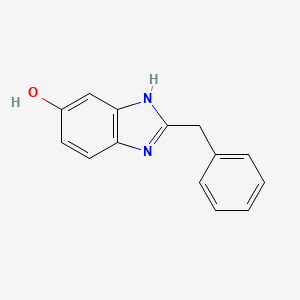

![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
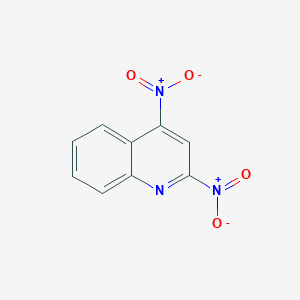
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

